![molecular formula C20H21NO5 B11830799 Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes acetyloxy and phenylmethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the acylation of a phenylmethylamine derivative with an acetyloxy-substituted benzaldehyde under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles like halogens or nitro groups using reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may interact with cellular components. The phenylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Acetophenone derivatives: These compounds share the acetyloxy functional group and exhibit similar reactivity patterns.
Phenylmethylamine derivatives: Compounds with phenylmethylamine groups show comparable biological activities and synthetic applications.
Uniqueness: Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]- is unique due to its combination of acetyloxy and phenylmethylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21NO5 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
[2-acetyloxy-5-[2-(benzylamino)acetyl]phenyl]methyl acetate |
InChI |
InChI=1S/C20H21NO5/c1-14(22)25-13-18-10-17(8-9-20(18)26-15(2)23)19(24)12-21-11-16-6-4-3-5-7-16/h3-10,21H,11-13H2,1-2H3 |
Clé InChI |
SEISJEVIWMCTEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CNCC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
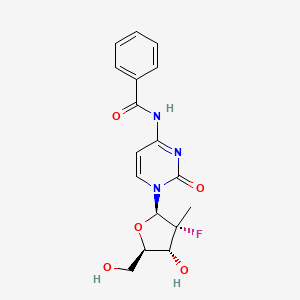
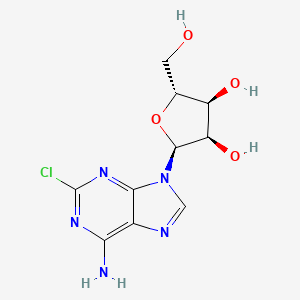

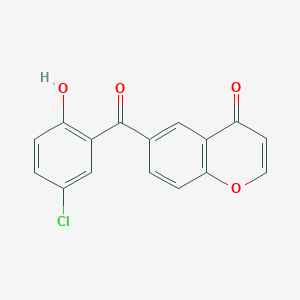

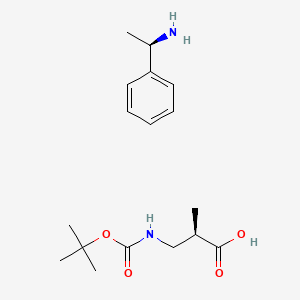
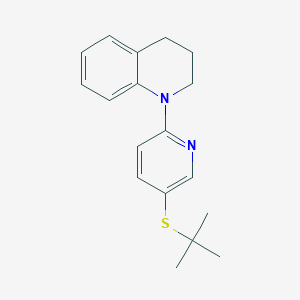
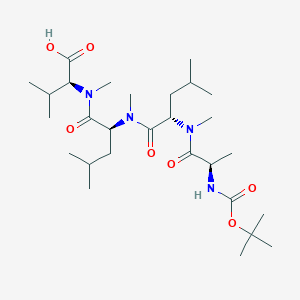
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

